Cas no 95645-52-6 (β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)

β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl 化学的及び物理的性質
名前と識別子
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- β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl
- thymoquinol 2-O-beta-glucopyranoside. zataroside B
- (-)-Thymoquinol 2-O-beta-glucopyranoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methyl-5-propan-2-ylphenoxy)oxane-3,4,5-triol
- NCGC00385115-01_C16H24O7_beta-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl
- NCGC00385115-01
- 95645-52-6
- Zataroside B, >=90% (LC/MS-UV)
- CHEBI:181676
- Zataroside B
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- MDL: MFCD29037230
- インチ: 1S/C16H24O7/c1-7(2)9-5-11(8(3)4-10(9)18)22-16-15(21)14(20)13(19)12(6-17)23-16/h4-5,7,12-21H,6H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1
- InChIKey: XFPSRAYOBUHKRV-IBEHDNSVSA-N
- ほほえんだ: O(C1C(=CC(O)=C(C(C)C)C=1)C)[C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O
計算された属性
- せいみつぶんしりょう: 328.15220310g/mol
- どういたいしつりょう: 328.15220310g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.678
- トポロジー分子極性表面積: 120Ų
β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00573-1MG |
Zataroside B |
95645-52-6 | 1mg |
¥2529.06 | 2023-09-13 |
β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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6. Book reviews
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenylに関する追加情報
β-D-Glucopyranoside, 4-Hydroxy-2-Methyl-5-(1-Methylethyl)Phenyl: A Comprehensive Overview
The compound with CAS No. 95645-52-6, known as β-D-glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and natural product research. This compound is a derivative of β-D-glucopyranoside, a sugar derivative with a wide range of biological activities. The phenolic moiety, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl, adds unique properties to the molecule, making it a subject of interest for researchers exploring its potential applications in drug development and nutraceuticals.
Recent studies have highlighted the antioxidant properties of this compound, which are attributed to its phenolic group. The hydroxyl group at position 4 and the methyl and isopropyl substituents at positions 2 and 5, respectively, create a conjugated system that enhances its ability to scavenge free radicals. This makes β-D-glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl a promising candidate for combating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.
In addition to its antioxidant activity, this compound has shown anti-inflammatory effects in preclinical models. Research indicates that it inhibits the production of pro-inflammatory cytokines and reduces the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. These findings suggest potential applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
The synthesis of β-D-glucopyranoside derivatives has been optimized in recent years, with researchers employing various strategies to enhance yield and purity. One notable approach involves the use of enzymatic glycosylation, which allows for precise control over the stereochemistry of the product. This method has been particularly effective in producing enantiomerically pure samples of β-D-glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl, which are essential for pharmacokinetic studies.
Moreover, this compound has demonstrated anticancer potential in vitro and in vivo studies. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway. Additionally, it exhibits synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy in cancer treatment.
The biological evaluation of β-D-glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl has also extended into the realm of neuroprotection. Studies have shown that it can protect against neuronal damage caused by oxidative stress and inflammation, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
In terms of analytical characterization, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure of this compound. These methods have also enabled researchers to study its stability under various conditions, which is crucial for its potential use in pharmaceutical formulations.
Looking ahead, the development of β-D-glucopyranoside derivatives holds immense promise for the pharmaceutical industry. With ongoing research focusing on improving its bioavailability and efficacy, this compound could pave the way for novel therapeutic interventions in various disease areas. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties positions it as a versatile molecule with broad applications in medicine and beyond.
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